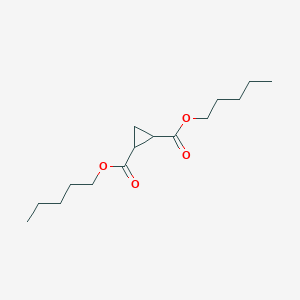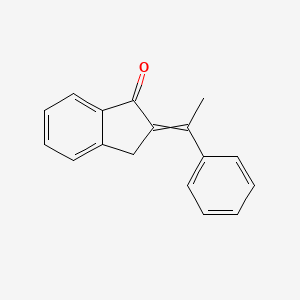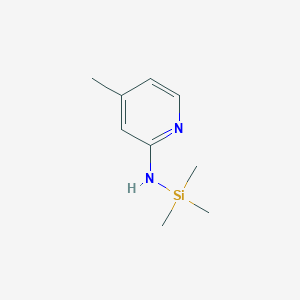![molecular formula C11H16 B14270928 5-(2-Methylpropylidene)bicyclo[2.2.1]hept-2-ene CAS No. 135638-73-2](/img/structure/B14270928.png)
5-(2-Methylpropylidene)bicyclo[2.2.1]hept-2-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-Methylpropylidene)bicyclo[221]hept-2-ene is a chemical compound with a unique bicyclic structure It is a derivative of norbornene, a bicyclic hydrocarbon, and features a methylpropylidene substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Methylpropylidene)bicyclo[2.2.1]hept-2-ene typically involves the reaction of norbornene with isobutyraldehyde under acidic conditions. The reaction proceeds through an aldol condensation mechanism, resulting in the formation of the desired product. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and the reaction is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
5-(2-Methylpropylidene)bicyclo[2.2.1]hept-2-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of saturated hydrocarbons.
Substitution: The compound can undergo substitution reactions with halogens or other electrophiles, often facilitated by Lewis acids.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with a palladium catalyst under mild pressure and temperature.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated derivatives.
Applications De Recherche Scientifique
5-(2-Methylpropylidene)bicyclo[2.2.1]hept-2-ene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules and polymers.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and advanced materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of 5-(2-Methylpropylidene)bicyclo[2.2.1]hept-2-ene involves its interaction with various molecular targets, depending on the specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical transformations. In biological systems, it may interact with enzymes or receptors, leading to specific biochemical effects. The exact pathways and molecular targets can vary widely based on the context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Norbornene: The parent compound of 5-(2-Methylpropylidene)bicyclo[2.2.1]hept-2-ene, used in similar applications but lacks the methylpropylidene substituent.
5-Vinylbicyclo[2.2.1]hept-2-ene: Another derivative of norbornene with a vinyl group, used in polymerization reactions.
Bicyclo[2.2.1]hept-2-ene, 5-(1-methoxyethylidene)-: A compound with a methoxyethylidene substituent, used in organic synthesis.
Uniqueness
This compound is unique due to its specific substituent, which imparts distinct reactivity and properties compared to other norbornene derivatives. This uniqueness makes it valuable in specialized applications where its specific chemical behavior is advantageous.
Propriétés
Numéro CAS |
135638-73-2 |
|---|---|
Formule moléculaire |
C11H16 |
Poids moléculaire |
148.24 g/mol |
Nom IUPAC |
5-(2-methylpropylidene)bicyclo[2.2.1]hept-2-ene |
InChI |
InChI=1S/C11H16/c1-8(2)5-11-7-9-3-4-10(11)6-9/h3-5,8-10H,6-7H2,1-2H3 |
Clé InChI |
DBQVCSAYETZQAM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C=C1CC2CC1C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


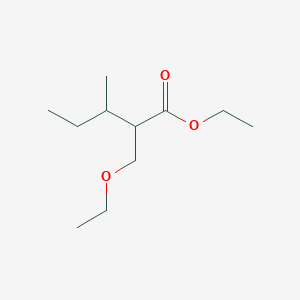
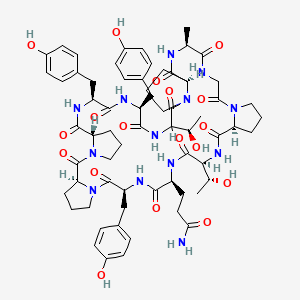
![Silane, [[4-(1,1-dimethylethyl)cyclohexyl]oxy]trimethyl-](/img/structure/B14270871.png)
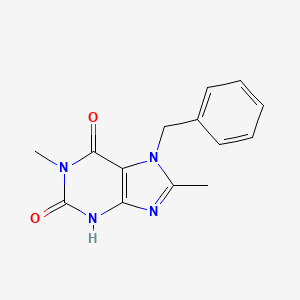
![1,4-Difluoro-2-{[3-(3,3,3-trichloroprop-1-en-2-yl)phenoxy]methyl}benzene](/img/structure/B14270886.png)
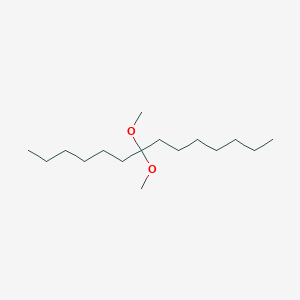

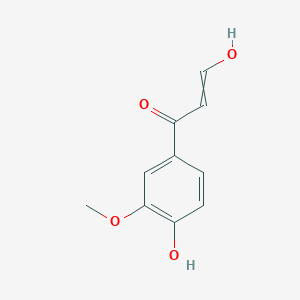

![2,3-Diphenyl-1,4-dihydronaphtho[2,3-g]quinoxaline-5,6,11,12-tetrone](/img/structure/B14270912.png)
